molecular formula C25H41N3O5S B612950 Nps-Ser(tBu)-OH . DCHA CAS No. 16990-60-6

Nps-Ser(tBu)-OH . DCHA

Cat. No. B612950
CAS RN: 16990-60-6
M. Wt: 495.68
InChI Key: DLGVUMLMYSSGHH-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nps-Ser(tBu)-OH . DCHA is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound is a modified version of the neuropeptide substance P, which plays a role in the transmission of pain signals in the body. In DCHA, its scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of Nps-Ser(tBu)-OH . DCHA involves the binding of the modified neuropeptide to the neurokinin-1 receptor (NK1R), which is found in the central nervous system and peripheral tissues. This binding results in the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and the modulation of neurotransmitter release.

Biochemical And Physiological Effects

Nps-Ser(tBu)-OH . DCHA has been shown to have various biochemical and physiological effects, including the modulation of pain signaling pathways, the inhibition of neurotransmitter release, and the regulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects and to modulate immune responses.

Advantages And Limitations For Lab Experiments

The advantages of using Nps-Ser(tBu)-OH . DCHA in lab experiments include its high potency and selectivity for the NK1R, its stability in physiological conditions, and its ability to cross the blood-brain barrier. However, the limitations of using this compound include its high cost and the limited availability of commercial sources.

Future Directions

For the use of Nps-Ser(tBu)-OH . DCHA in scientific research include the development of novel analgesics based on this compound, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, the synthesis of modified neuropeptides with different modifications could lead to the discovery of novel compounds with unique biological activity.
Conclusion:
In conclusion, Nps-Ser(tBu)-OH . DCHA is a modified neuropeptide that has been shown to have potential applications in scientific research. This compound has been used to study pain signaling pathways, neuropeptide function, and cellular signaling pathways. The synthesis of modified neuropeptides could lead to the discovery of novel compounds with unique biological activity, and the development of novel analgesics based on this compound could have important clinical implications.

Synthesis Methods

The synthesis of Nps-Ser(tBu)-OH . DCHA involves the modification of the neuropeptide substance P by the addition of a tert-butyl group to the serine residue and the substitution of the C-terminal amide with a carboxylic acid. This modification is achieved through solid-phase peptide synthesis using Fmoc chemistry.

Scientific Research Applications

Nps-Ser(tBu)-OH . DCHA has been used in various scientific research applications, including the study of pain signaling pathways, the investigation of the role of neuropeptides in the central nervous system, and the development of novel analgesics. This compound has also been used to study the effects of neuropeptides on cellular signaling pathways and the modulation of neurotransmitter release.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S.C12H23N/c1-13(2,3)20-8-9(12(16)17)14-21-11-7-5-4-6-10(11)15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,9,14H,8H2,1-3H3,(H,16,17);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGVUMLMYSSGHH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937711
Record name O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nps-Ser(tBu)-OH . DCHA

CAS RN

16990-60-6
Record name L-Serine, O-(1,1-dimethylethyl)-N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16990-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-N-((2-nitrophenyl)thio)-L-serine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-tert-butyl-N-[(2-nitrophenyl)thio]-L-serine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.